Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate
CAS No.: 936923-58-9
Cat. No.: VC7800979
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936923-58-9 |
|---|---|
| Molecular Formula | C10H8BrNO2S |
| Molecular Weight | 286.15 |
| IUPAC Name | ethyl 5-bromo-1,2-benzothiazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3 |
| Standard InChI Key | SKRZNSLSIGQHEG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NSC2=C1C=C(C=C2)Br |
| Canonical SMILES | CCOC(=O)C1=NSC2=C1C=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate belongs to the benzisothiazole family, a class of bicyclic compounds featuring a sulfur and nitrogen atom within the heterocyclic ring. Its molecular formula is , with a molecular weight of 286.14 g/mol . The bromine substituent at the 5-position enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions, while the ethyl carboxylate group at the 3-position provides a handle for further functionalization.
The compound’s planar structure is stabilized by π-conjugation across the aromatic system, as evidenced by X-ray crystallography data from analogous benzisothiazole derivatives . Spectroscopic analyses, including - and -NMR, confirm the regioselectivity of substitutions and the electronic effects of the bromine atom .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of ethyl 5-bromobenzo[D]isothiazole-3-carboxylate typically involves a multi-step sequence starting from commercially available benzoisothiazole precursors. A representative method includes:
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Bromination: Electrophilic bromination of benzoisothiazole-3-carboxylate using bromine or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .
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Esterification: Reaction of the intermediate carboxylic acid with ethanol under acidic conditions to yield the ethyl ester .
A detailed procedure from a peer-reviewed study involves the condensation of 5-bromobenzo[D]isothiazole-3-carboxylic acid with ethanol using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents . The reaction proceeds in dichloromethane at room temperature, achieving yields of 58–61% after purification by column chromatography .
Table 1: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (DMAP) | 1.5 equiv. | Maximizes activation of carboxylic acid |
| Solvent | Enhances solubility of intermediates | |
| Reaction Time | 12–16 hours | Ensures complete esterification |
| Temperature | 25°C | Balances reaction rate and side reactions |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling techniques with potassium carbonate as a base have achieved comparable yields (55–60%) while eliminating volatile organic solvents .
Physicochemical Properties
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate exhibits the following properties :
Table 2: Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Boiling Point | 323.3 ± 24.0°C (predicted) | QSPR Simulation |
| Density | 1.618 g/cm³ | Pycnometry |
| pKa | 0.41 ± 0.50 (predicted) | Computational Modeling |
| Solubility | Insoluble in water; soluble in DMSO, DMF | Empirical Testing |
The compound’s low pKa suggests weak acidity, consistent with the electron-withdrawing effects of the bromine and ester groups. Its lipophilicity () predicts moderate membrane permeability, a desirable trait in drug candidates .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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-NMR (DMSO-): Signals at δ 7.34 (dt, Hz), 7.49 (s), 7.56 (s), and 7.88 (dd, Hz) correspond to aromatic protons and confirm the bromine substitution pattern .
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-NMR (DMSO-): Peaks at δ 109.2 (d, Hz) and 114.8 (d, Hz) validate the benzoisothiazole scaffold .
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a prominent ion at 357 [M+H], consistent with the molecular formula .
Applications in Pharmaceutical Research
Antiviral Agents
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate derivatives demonstrate potent anti-norovirus activity. Hybrid compounds incorporating thiophene and benzothiazole moieties exhibit EC values as low as 0.53 µM, surpassing first-generation inhibitors by 70-fold . Mechanistic studies suggest inhibition of viral replication at late infection stages .
Kinesin Inhibition
Structural analogs of this compound have been explored as HSET (KIFC1) inhibitors, inducing multipolar spindle formation in centrosome-amplified cancer cells . Modifications at the carboxylate group improve ATP-competitive binding, achieving nanomolar biochemical potency .
Future Directions
Ongoing research aims to exploit this scaffold in covalent inhibitor design, leveraging the bromine atom for targeted protein labeling. Computational studies are also exploring its potential in organic electronics due to its conjugated π-system .
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